molecular formula C3H8ClF3N2 B15245957 (3,3,3-Trifluoropropyl)hydrazine hcl

(3,3,3-Trifluoropropyl)hydrazine hcl

Cat. No.: B15245957
M. Wt: 164.56 g/mol
InChI Key: DIIQVLMAHZXRHF-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H7F3N2·HCl. It is a white solid that is highly soluble in water and has a strong ammonia-like odor . This compound is commonly used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoropropyl)hydrazine hydrochloride typically involves the reaction of (3,3,3-Trifluoropropyl)amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of (3,3,3-Trifluoropropyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .

Scientific Research Applications

(3,3,3-Trifluoropropyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3,3,3-Trifluoropropyl)amine: Similar in structure but lacks the hydrazine moiety.

    (3,3,3-Trifluoropropyl)hydrazine: Similar but without the hydrochloride component.

    (3,3,3-Trifluoropropyl)hydrazine sulfate: Another salt form of the compound.

Uniqueness

(3,3,3-Trifluoropropyl)hydrazine hydrochloride is unique due to its combination of the trifluoropropyl group and the hydrazine moiety, which imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C3H8ClF3N2

Molecular Weight

164.56 g/mol

IUPAC Name

3,3,3-trifluoropropylhydrazine;hydrochloride

InChI

InChI=1S/C3H7F3N2.ClH/c4-3(5,6)1-2-8-7;/h8H,1-2,7H2;1H

InChI Key

DIIQVLMAHZXRHF-UHFFFAOYSA-N

Canonical SMILES

C(CNN)C(F)(F)F.Cl

Origin of Product

United States

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